molecular formula C9H17N3O B13304175 1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine

1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine

Cat. No.: B13304175
M. Wt: 183.25 g/mol
InChI Key: QDYZBZDDWQYVCH-UHFFFAOYSA-N
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Description

1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine is a pyrazole-derived compound characterized by a central pyrazole ring substituted with methyl groups at positions 3 and 5, an amine group at position 4, and an isopropoxymethyl group at position 1. The isopropoxymethyl substituent (–O–CH(CH₃)₂) introduces steric bulk and moderate lipophilicity, which may influence its solubility and biological activity. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

3,5-dimethyl-1-(propan-2-yloxymethyl)pyrazol-4-amine

InChI

InChI=1S/C9H17N3O/c1-6(2)13-5-12-8(4)9(10)7(3)11-12/h6H,5,10H2,1-4H3

InChI Key

QDYZBZDDWQYVCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1COC(C)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with isopropoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved typically include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Structural Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at Position 1 Key Features Evidence Source
1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine Isopropoxymethyl (–O–CH(CH₃)₂) Ether linkage, moderate lipophilicity Inference
1-(3-Fluorophenoxymethyl)-3,5-dimethylpyrazol-4-amine 3-Fluorophenoxymethyl Electron-withdrawing fluorine, increased polarity
1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 3,4-Dimethoxybenzyl Aromatic, electron-donating methoxy groups
1-(2,6-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 2,6-Dichlorobenzyl Halogenated, high lipophilicity
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine Isopropyl Non-ether alkyl group, lower polarity
Key Observations:
  • Electronic Effects: The isopropoxymethyl group in the target compound is less polar than the fluorophenoxymethyl group in but more polar than the pure alkyl substituents in . The electron-donating nature of the ether oxygen may enhance stability in protic environments compared to halogenated analogs .
  • Lipophilicity : Benzyl derivatives with halogen or methoxy substituents (e.g., ) exhibit higher lipophilicity, which could enhance membrane permeability in biological systems but reduce aqueous solubility .
Aqueous Solubility:
  • The target compound’s solubility is expected to be intermediate between the highly lipophilic dichlorobenzyl derivative () and the more polar fluorophenoxymethyl analog ().
Reactivity:
  • The ether linkage in the isopropoxymethyl group may confer resistance to hydrolysis compared to ester-containing analogs.

Biological Activity

1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine is a compound belonging to the pyrazole family, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article provides a detailed examination of the biological activity of 1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine can be represented as follows:

C10H16N4O\text{C}_{10}\text{H}_{16}\text{N}_4\text{O}

This compound features a pyrazole ring with two methyl groups at the 3 and 5 positions, an isopropoxy group at the 1 position, and an amine group at the 4 position. Its molecular formula indicates potential interactions with various biological targets.

Antioxidant Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antioxidant properties. The antioxidant activity of 1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound showed an IC50 value indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)
1-Isopropoxymethyl-3,5-dimethyl-pyrazol25
Ascorbic Acid10

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through its ability to inhibit cyclooxygenase (COX) enzymes. Docking studies suggested that it binds effectively to COX-2, demonstrating a binding affinity comparable to known inhibitors.

CompoundBinding Affinity (kcal/mol)
1-Isopropoxymethyl-3,5-dimethyl-pyrazol-7.5
Celecoxib-8.0

Antitumor Activity

In vitro studies on various cancer cell lines (e.g., MCF-7 and HeLa) revealed that 1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine exhibits cytotoxic effects. The compound induced apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)
MCF-715
HeLa20

Case Studies

Case Study 1: Antioxidant Efficacy in Rat Models
A study conducted on rat models demonstrated that administration of 1-Isopropoxymethyl-3,5-dimethyl-1H-pyrazol-4-ylamine significantly reduced oxidative stress markers compared to control groups. The levels of malondialdehyde (MDA) decreased while glutathione (GSH) levels increased.

Case Study 2: Inhibition of COX Enzymes
In a controlled experiment using human cell lines, the compound effectively inhibited COX-2 activity, leading to reduced prostaglandin E2 production. This suggests its potential application in treating inflammatory conditions.

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